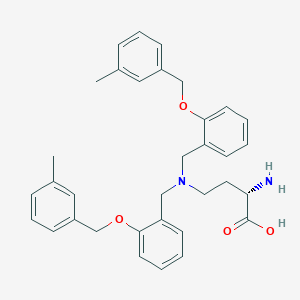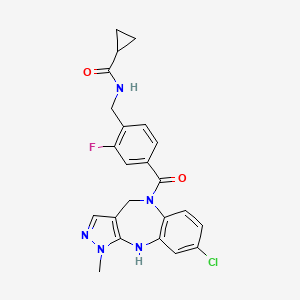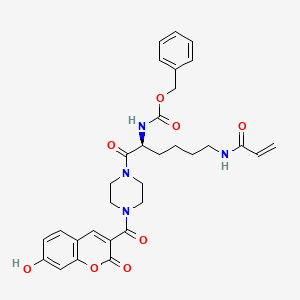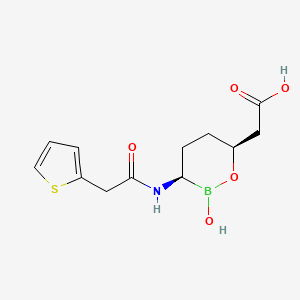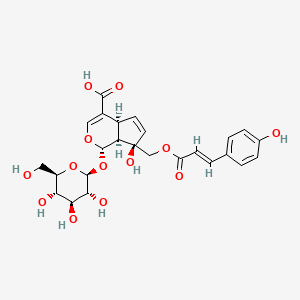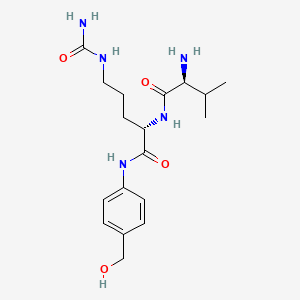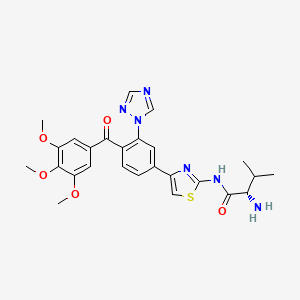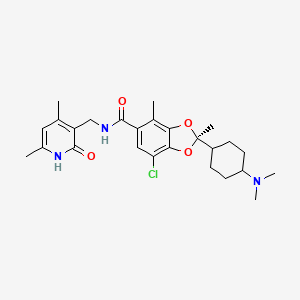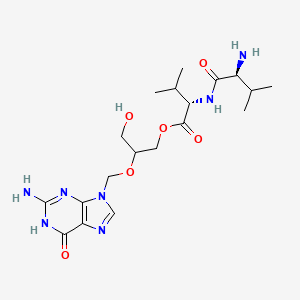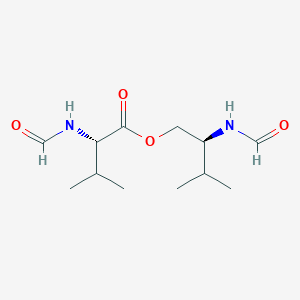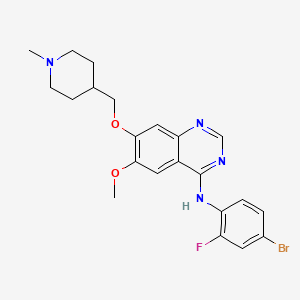
Vitacoxib
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vitacoxib is a selective COX-2 inhibitor that is used as a novel nonsteroidal anti-inflammatory agent.
Wissenschaftliche Forschungsanwendungen
Mutagenicity and Teratogenicity Studies
Vitacoxib, a new drug candidate for treating inflammation, pain, and fever, was evaluated for mutagenicity and teratogenicity. Studies in rats and mice found that vitacoxib did not cause an increase in structural chromosome aberrations, nor did it lead to an increase in micro nucleated polychromatic erythrocytes or toxicological signs in teratogenicity tests at various doses. This suggests that vitacoxib does not exhibit mutagenicity or teratogenicity under these conditions (Wang et al., 2018).
Pharmacokinetics, Tissue Distribution, and Metabolism
A study on Wistar rats aimed to elucidate the absorption, tissue distribution, excretion, and metabolism of vitacoxib. It was found that vitacoxib is well-distributed across most tissues and can cross the intestinal barrier. It is primarily eliminated as two metabolites, and nine proposed metabolites were identified. This information is significant for further development and clinical investigation of vitacoxib as a nonsteroidal anti-inflammatory agent (Wang et al., 2022).
Quantification in Equine Plasma
A study developed a UPLC-MS/MS method for quantifying vitacoxib in equine plasma samples. This study provided a basis for assessing vitacoxib's clinical applications in horses (Wang et al., 2017).
Chronic Oral Toxicity Studies
Chronic toxicity research in rats evaluated the safety of long-term oral administration of vitacoxib. The study indicated that vitacoxib is safe and well-tolerated in rats over 180 days of daily oral administration at specific doses (Wang et al., 2018).
Pharmacokinetic Modeling in Dogs
A nonlinear mixed-effects model of vitacoxib disposition kinetics in dogs was developed, which provided valuable information for dosing adjustments in dogs (Wang et al., 2019).
Pharmacokinetics in Rabbits
The pharmacokinetics of vitacoxib in rabbits following intravenous and oral administration was studied, suggesting a formulation of vitacoxib for rabbits requires further investigation (Wang et al., 2019).
Pharmacokinetics in Horses
A study investigating the pharmacokinetic properties of vitacoxib in horses under fasted and fed conditions provided insights for establishing adequate therapeutic protocols in horses (Wang et al., 2018).
Pharmacokinetics in Cats
The pharmacokinetics and dose-scaling model of vitacoxib in cats were determined, highlighting the influence of feeding on the drug's bioavailability (Wang et al., 2019).
Non-Linear Mixed-Effects Pharmacokinetic Modeling in Cats
This study developed a model to describe the disposition kinetics of vitacoxib in cats, contributing to understanding appropriate dosages for therapeutic plasma concentrations (Wang et al., 2020).
Pharmacokinetics of Vitacoxib Formulations in Horses
The pharmacokinetic properties of three formulations of vitacoxib in horses were investigated, showing significant differences in Tmax value between oral vitacoxib groups (Wang et al., 2020).
Eigenschaften
CAS-Nummer |
1374128-90-1 |
|---|---|
Produktname |
Vitacoxib |
Molekularformel |
C16H14ClN3O2S |
Molekulargewicht |
347.81 |
IUPAC-Name |
2-(4-Chloro-5-(p-tolyl)-1H-imidazol-1-yl)-5-(methylsulfonyl)pyridine |
InChI |
InChI=1S/C16H14ClN3O2S/c1-11-3-5-12(6-4-11)15-16(17)19-10-20(15)14-8-7-13(9-18-14)23(2,21)22/h3-10H,1-2H3 |
InChI-Schlüssel |
NSWKPXFHCORWAE-UHFFFAOYSA-N |
SMILES |
O=S(C1=CN=C(N2C(C3=CC=C(C)C=C3)=C(Cl)N=C2)C=C1)(C)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Vitacoxib; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E)-3-{4-hydroxy-3-[5,5,8,8-tetramethyl-3-(pentyloxy)-5,6,7,8-tetrahydronaphthalen-2-yl]phenyl}prop-2-enoic acid](/img/structure/B611612.png)
